molecular formula C25H30N2O3 B11482500 ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate

ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate

Cat. No.: B11482500
M. Wt: 406.5 g/mol
InChI Key: NEETYLAEGDWUBZ-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate is a complex organic compound that features a combination of indole, piperidine, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the piperidine ring, and finally esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with serotonin receptors, while the piperidine ring can modulate neurotransmitter release. This dual interaction can lead to various pharmacological effects, including modulation of mood and cognition .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate: shares similarities with other indole derivatives such as tryptamines and ergolines.

    Piperidine derivatives: like piperine and piperidine alkaloids also show structural similarities.

Uniqueness

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 1-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C25H30N2O3/c1-3-30-24(29)25(21-10-5-4-6-11-21)13-15-26(16-14-25)18-23(28)27-19(2)17-20-9-7-8-12-22(20)27/h4-12,19H,3,13-18H2,1-2H3

InChI Key

NEETYLAEGDWUBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC(=O)N2C(CC3=CC=CC=C32)C)C4=CC=CC=C4

Origin of Product

United States

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